molecular formula C9H15NO2 B2852170 Methyl 5-azaspiro[3.4]octane-6-carboxylate CAS No. 1779647-65-2

Methyl 5-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B2852170
CAS No.: 1779647-65-2
M. Wt: 169.224
InChI Key: DCFWSLKRNVNVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-azaspiro[3.4]octane-6-carboxylate (CAS 1779647-65-2) is a high-value spirocyclic chemical building block prized in medicinal chemistry and drug discovery. This compound features a unique spiro[3.4]octane core, a structure that is increasingly recognized for its ability to improve the physicochemical properties of potential drug candidates. With the molecular formula C9H15NO2 and a molecular weight of 169 Da, it serves as a versatile intermediate for the synthesis of more complex molecules. This compound's primary research value lies in its application as a key synthetic precursor for novel therapeutic agents. The spirocyclic scaffold has been strategically employed in the development of potent and selective inhibitors, such as Ubiquitin-Specific Protease 7 (USP7) inhibitors . USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of the p53 tumor suppressor and other cancer-related proteins, making it a promising target for anti-cancer therapy . The integration of the 5-azaspiro[3.4]octane motif, as seen in advanced inhibitors like FX1-5303, has been instrumental in achieving high biochemical potency (IC50 = 0.29 nM) and exceptional selectivity across a panel of deubiquitinases (DUBs) . Researchers utilize this building block to explore new treatments for cancers, including acute myeloid leukemia (AML) and multiple myeloma. Available for research and development, this product is offered in purities of 95% and higher . It is supplied in various quantities, from 100 mg to 10 g, to suit different project scales . This product is strictly For Research Use Only and is not intended for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-azaspiro[3.4]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)7-3-6-9(10-7)4-2-5-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFWSLKRNVNVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(N1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 5 Azaspiro 3.4 Octane 6 Carboxylate and Its Derivatives

Strategic Approaches to the 5-azaspiro[3.4]octane Core Structure

The construction of the 5-azaspiro[3.4]octane framework, which features a central quaternary carbon shared by a cyclopentane (B165970) and a four-membered azetidine (B1206935) ring, requires sophisticated synthetic strategies. Key approaches include annulation, cycloaddition, and cyclization reactions, each offering unique advantages in terms of efficiency and stereocontrol.

Annulation, the formation of a new ring onto a pre-existing structure, is a fundamental strategy for building spirocycles. The approach can be adapted to form either the cyclopentane or the four-membered ring of the azaspiro[3.4]octane system. The choice of which ring to form last often depends on the availability of starting materials and the desired substitution patterns. nih.gov

In this strategy, the cyclopentane ring is constructed onto a pre-existing four-membered azetidine ring. Various methods for cyclopentane synthesis can be adapted for this purpose, including those based on ionic reactions like enolate alkylations and aldol (B89426) condensations. baranlab.org One common approach involves the use of bifunctional reagents that can undergo sequential reactions to build the five-membered ring. For instance, a protected azetidinone with an appropriate side chain can be elaborated through intramolecular cyclization to form the spiro-cyclopentane moiety.

Another powerful technique is the use of transition metal-catalyzed reactions. For example, a palladium-catalyzed asymmetric [3+2] cycloaddition between vinyl cyclopropane (B1198618) and a suitable dipolarophile can yield enantiomerically active spiro-cyclopentane structures. researchgate.net Although many general methods exist for cyclopentane synthesis, their application to creating spirocyclic systems attached to a strained four-membered ring requires careful optimization of reaction conditions to accommodate potential changes in reactivity and stability. baranlab.org

Alternatively, the four-membered azetidine ring can be annulated onto a cyclopentane precursor. This approach often leverages the chemistry of ketenes and imines. The Staudinger [2+2] ketene-imine cycloaddition is a widely recognized method for synthesizing β-lactams (azetidin-2-ones), which are key precursors to the desired azetidine ring. digitellinc.com In this context, an imine derived from a cyclopentanone (B42830) derivative reacts with a ketene (B1206846), generated in situ, to form a spiro-β-lactam.

The synthesis of spiro-annulated cyclobutane (B1203170) derivatives has also been achieved through a combination of ketene [2+2] cycloaddition and subsequent ring-rearrangement metathesis. These strategies highlight the versatility of building the smaller, more strained ring in the final steps of the synthesis. A study on the synthesis of 2-azaspiro[3.4]octane, a close analogue, successfully demonstrated two distinct routes involving the annulation of the four-membered ring onto a cyclopentane starting material. nih.gov

Table 1: Comparison of Annulation Strategies for Azaspiro[3.4]octane Synthesis

StrategyRing FormedKey Reaction TypeAdvantagesChallenges
Cyclopentane Annulation CyclopentaneIntramolecular Alkylation/Condensation, [3+2] CycloadditionAccess to diverse cyclopentane precursors.Potential for lower yields due to strain; requires functionalized azetidine. baranlab.org
Four-Membered Ring Annulation Azetidine (β-Lactam)Staudinger [2+2] CycloadditionHigh efficiency for β-lactam formation. digitellinc.comRequires subsequent reduction of the β-lactam to the azetidine.

The [3+2] cycloaddition is a powerful and atom-economical method for constructing five-membered rings, making it ideal for forming the pyrrolidine (B122466) or cyclopentane portion of the azaspiro[3.4]octane core. mdpi.com This reaction class involves the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). nih.gov

Among the most useful 1,3-dipoles are azomethine ylides, which react with olefinic dipolarophiles to generate pyrrolidine rings with a high degree of regio- and stereocontrol. nih.govnih.gov This method is particularly well-suited for synthesizing the 5-azaspiro[3.4]octane core. The general approach involves the reaction of an in situ generated azomethine ylide with an exocyclic methylene (B1212753) cyclopentane or a related dipolarophile.

The azomethine ylide itself is typically generated from the condensation of an α-amino acid, such as proline or sarcosine, with a carbonyl compound like isatin. nih.govrsc.org The choice of catalyst, often a chiral metal-ligand complex, can render the cycloaddition enantioselective, allowing for the creation of specific stereoisomers. nih.gov The reaction proceeds efficiently, often under mild conditions, to produce complex spiro-pyrrolidine systems in high yields. mdpi.com This strategy has been successfully used to synthesize novel azaspiro[3.4]octanes designed as multifunctional modules for drug discovery. researchgate.net

Table 2: Examples of Azomethine Ylide Cycloadditions for Spirocycle Synthesis

1,3-Dipole SourceDipolarophileProductKey FeaturesReference
Isatin and SarcosineCoumarin DerivativesCoumarin-based spiro-pyrrolidinesDiastereoselective, catalyst-free. rsc.org
Isatin and ProlineNitroalkenesSpirooxindole-pyrrolizidinesMicrowave-assisted, potential anti-amyloidogenic properties. nih.gov
α-Amino Acid and AldehydeExocyclic Methylene KetonesAzaspiro[4.4]alkanesSynthesis of novel scaffolds for drug discovery. researchgate.net
N-Methylazomethine Ylide2-(2-nitrophenyl)acrylateSpiro(indole-pyrrolidine)Enantioselective, chiral auxiliary-directed. acs.org

As mentioned previously, spiro-β-lactams are readily accessible intermediates, particularly via Staudinger cycloaddition. digitellinc.com These compounds can be converted to the final 5-azaspiro[3.4]octane structure through reduction of the lactam carbonyl group. This transformation is a critical step in synthetic routes that employ β-lactams as precursors.

The reduction of the amide functionality within the β-lactam to an amine can be accomplished using powerful reducing agents. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The successful reduction converts the spirocyclic azetidin-2-one (B1220530) into the corresponding spiro-azetidine. For example, the reduction of a spirocyclic β-lactam with LiAlH₄ provides direct access to the saturated four-membered nitrogen-containing ring of the target scaffold. researchgate.net This reductive step is often the final key transformation in a multi-step sequence to furnish the desired 5-azaspiro[3.4]octane core, which can then be further functionalized, for instance, by esterification at the carboxylate position.

[3+2] Cycloaddition Reactions for Azaspiro[3.4]octane Frameworks

Specific Synthetic Pathways to Methyl 5-azaspiro[3.4]octane-6-carboxylate

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the carboxylic acid precursor followed by esterification, or the direct elaboration of a pre-formed spirocyclic core.

Base-promoted carboxylation represents a direct approach to introducing a carboxyl group onto a pre-existing 5-azaspiro[3.4]octane scaffold. This method theoretically involves the deprotonation of the amine or an adjacent carbon atom using a strong base, followed by quenching the resulting anion with a carboxylating agent like carbon dioxide (CO₂).

The success of this technique hinges on the regioselective deprotonation at the C-6 position. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or a Schlosser base could facilitate the formation of an α-amino carbanion. Subsequent reaction with CO₂ gas, followed by an acidic workup, would yield the desired 5-azaspiro[3.4]octane-6-carboxylic acid. While direct carboxylation of such specific spirocyclic amines is not extensively documented, related α-functionalizations of cyclic secondary amines have been achieved by generating transient imines and trapping them with nucleophiles, often promoted by Lewis acids. nih.govresearchgate.net This suggests that direct carboxylation remains a challenging yet potentially viable route requiring careful optimization of reaction conditions to control regioselectivity and prevent side reactions.

A more established and versatile approach involves building the spirocyclic framework through multi-step sequences, often utilizing cycloaddition reactions. researchgate.net A prominent strategy is the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile. nih.govresearchgate.net

A plausible synthetic route could commence from L-proline, a readily available chiral precursor, and a cyclobutane derivative. researchgate.net The sequence can be outlined as follows:

Generation of Azomethine Ylide: L-proline or its ester derivative is reacted with an aldehyde or ketone (often formaldehyde (B43269) or paraformaldehyde) to generate a non-stabilized azomethine ylide in situ. This 1,3-dipole is the key intermediate for the cycloaddition.

Cycloaddition: The azomethine ylide reacts with a dipolarophile, such as methylenecyclobutane (B73084) or a related activated alkene on a cyclobutane ring, to form the 5-azaspiro[3.4]octane skeleton. The stereochemistry of this step can often be controlled, yielding specific diastereomers. rsc.org

Functional Group Manipulation: Depending on the starting materials, subsequent chemical transformations may be necessary to install the carboxylate group at the C-6 position and ensure the correct oxidation state. If starting with a proline derivative that already contains the carboxyl group, this step may be simplified.

This methodology allows for the incorporation of existing stereocenters from the chiral pool and offers multiple points for diversification. mdpi.com The synthesis of various spiro-pyrrolidine derivatives has been successfully achieved using this powerful ring-forming strategy. nih.govrsc.org

Once the precursor, 5-azaspiro[3.4]octane-6-carboxylic acid, is obtained, the final step is its conversion to the corresponding methyl ester. This transformation is typically a high-yielding and straightforward reaction. evitachem.com

The most common method is the Fischer-Speier esterification . This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comkhanacademy.org The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium towards the ester product. masterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by methanol. youtube.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Table 1: Comparison of Common Esterification Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer-Speier EsterificationMethanol, H₂SO₄ or HCl (catalytic)Reflux in excess methanolInexpensive reagents, suitable for large scale. masterorganicchemistry.comRequires strong acid, equilibrium-driven, not suitable for acid-sensitive substrates. masterorganicchemistry.com
DiazomethaneCH₂N₂Ethereal solution, 0 °C to room temp.Fast, clean reaction, high yield.Diazomethane is toxic, explosive, and a carcinogen.
Alkyl HalidesMethyl iodide (CH₃I), Base (e.g., K₂CO₃, Cs₂CO₃)Polar aprotic solvent (DMF, Acetone)Mild conditions for the substrate.Alkyl halides can be toxic.
Coupling ReagentsMethanol, DCC or EDCI, DMAP (catalytic)CH₂Cl₂, 0 °C to room temp.Very mild, high yield, compatible with sensitive functional groups.Reagents are expensive, byproducts can be difficult to remove.

Asymmetric Synthesis and Stereochemical Control in Azaspiro[3.4]octane Systems

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, developing enantioselective syntheses for azaspiro[3.4]octane derivatives is of paramount importance. rsc.org

Several strategies have been developed for the asymmetric synthesis of chiral spirocycles, which can be applied to the azaspiro[3.4]octane framework. researchgate.netrsc.org

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials. L-proline and its derivatives are excellent precursors for constructing the pyrrolidine portion of the spirocycle, embedding chirality into the molecule from the outset. rsc.orgmdpi.com Many syntheses of complex pyrrolidine-containing molecules begin with commercially available chiral precursors like 4-hydroxyproline. mdpi.com

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules. For the synthesis of spirocyclic pyrrolidines, chiral secondary amine catalysts, such as the Hayashi-Jørgensen catalyst, can promote enantioselective conjugate additions to nitro-olefins, which can then be cyclized to form the desired ring system with high enantiomeric excess (ee). thieme-connect.com

[3+2] Cycloadditions: The 1,3-dipolar cycloaddition reaction mentioned previously can be rendered enantioselective by using chiral catalysts. rsc.org This allows for the creation of multiple stereocenters in a single, highly controlled step.

Table 2: Overview of Asymmetric Synthesis Strategies
StrategyPrincipleExample ApplicationKey Advantage
Chiral PoolIncorporation of a chiral, non-racemic starting material.Using L-proline to build the pyrrolidine ring. rsc.orgPredictable absolute stereochemistry.
Chiral AuxiliaryA covalently attached chiral group directs the stereochemistry of a reaction.Evans aldol addition to a precursor chain.High diastereoselectivity, well-established methods.
Chiral Catalyst (Organo- or Metal-based)A small amount of a chiral catalyst creates a chiral environment for the reaction.Enantioselective conjugate addition catalyzed by a chiral amine. thieme-connect.comAtom economical and efficient.

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. This results in the enrichment of the less reactive enantiomer and the formation of an enantioenriched product. acs.org This technique is particularly relevant for the synthesis of intermediates like spiro-β-lactams, which share structural motifs with azaspiro[3.4]octanes (specifically, a spiro-fused four-membered nitrogen heterocycle). nih.gov

The enzymatic kinetic resolution of spiro-β-lactams has been successfully demonstrated using various lipases. acs.org In this process, a racemic mixture of a spiro-β-lactam ester is subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid at a much higher rate, leaving the unreacted ester enriched in the other enantiomer. acs.org The resulting mixture of the enantioenriched acid and enantioenriched ester can then be separated. This method is highly effective, often proceeding with excellent enantioselectivity, and represents a powerful tool for accessing enantiomerically pure building blocks for more complex targets. acs.org The mechanism of action for serine-based enzymes like lipases involves an acylation-deacylation pathway, where a nucleophilic serine residue attacks the substrate. nih.gov

Chemical Transformations and Derivatization Strategies for this compound

The chemical manipulation of this compound and its analogs is crucial for exploring the chemical space around this privileged scaffold. These transformations are designed to introduce molecular diversity, modulate physicochemical properties, and establish structure-activity relationships (SAR). The primary sites for modification are the ester functionality and the nitrogen atom of the azaspiro core, as well as the carbon framework itself.

In the context of medicinal chemistry, "exit vectors" refer to the specific points on a molecular scaffold where substituents can be introduced to interact with biological targets. The strategic placement of these vectors is essential for optimizing the pharmacological profile of a lead compound. The azaspiro[3.4]octane scaffold provides multiple potential sites for the introduction of such exit vectors, allowing for a systematic exploration of the surrounding chemical space. researchgate.net

The functional handles present on the this compound core, namely the secondary amine and the methyl ester, are primary points for derivatization. For instance, the nitrogen atom can be functionalized through N-alkylation or N-acylation reactions to introduce a wide array of substituents. These modifications can influence the compound's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for target engagement.

Furthermore, the cyclopentane ring of the scaffold can be functionalized to introduce additional exit vectors. While direct C-H activation on the saturated carbocyclic ring can be challenging, synthetic strategies that build the scaffold from already functionalized precursors are often employed. This approach allows for the incorporation of functional groups at various positions, which can then be elaborated in subsequent synthetic steps.

A key strategy for enhancing the utility of the azaspiro[3.4]octane scaffold is the synthesis of derivatives with multiple functional groups that can serve as handles for further diversification. researchgate.net For example, the introduction of a ketone or an alcohol group on the cyclopentane ring provides a versatile entry point for a range of chemical transformations, including reductive amination, olefination, and ether or ester formation.

The following table summarizes potential derivatization points on the azaspiro[3.4]octane scaffold and the types of exit vectors that can be introduced:

Derivatization SiteType of ReactionPotential Exit Vectors Introduced
Nitrogen Atom (Position 5) N-Alkylation, N-Acylation, N-ArylationAlkyl chains, Aryl groups, Heterocycles, Amide functionalities
Carboxylate Group (Position 6) Amide coupling, Ester exchange, Reduction to alcoholDiverse amide libraries, Different ester groups, Hydroxymethyl group
Cyclopentane Ring Functionalization via precursor synthesisKetones, Alcohols, Halogens, Alkyl/Aryl groups

Functional group interconversions are fundamental to the derivatization of this compound, enabling the conversion of the methyl ester and the secondary amine into a variety of other functionalities.

A common and critical transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of water and an organic solvent like THF or methanol. The resulting carboxylic acid is a versatile intermediate for the synthesis of amides, which are prevalent in many drug molecules. The carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). acs.org

In a related azaspiro[2.4]heptane system, the carboxylic acid has also been converted to other esters, such as a benzyl (B1604629) ester, by reaction with benzyl bromide in the presence of a base like cesium carbonate. mdpi.com This demonstrates the potential for ester exchange to modulate properties or to introduce a protecting group that can be removed under different conditions.

The following table provides examples of functional group interconversions that have been reported for closely related azaspiro[3.4]octane and azaspiro[2.4]heptane systems, which are analogous to the potential transformations for this compound.

Starting MaterialReagents and ConditionsProductReference
tert-Butyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylateTrifluoroacetic acid (TFA)6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid acs.org
6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acidAmine, EDCI, HOBt, DIPEA, DMFAmide derivative acs.org
N-Boc-4-methyleneproline methyl esterKOH, MeOH, THF, H₂ON-Boc-4-methyleneproline mdpi.com
N-Boc-4-methyleneprolineBenzyl bromide, Cs₂CO₃, DMFN-Boc-4-methyleneproline benzyl ester mdpi.com

These examples highlight the robustness of the azaspiroalkane scaffold to various reaction conditions and showcase the key strategies for its derivatization. The ability to perform these chemical transformations is essential for the development of new chemical entities based on the this compound core.

Structure Activity Relationship Sar Studies and Rational Design Principles of Methyl 5 Azaspiro 3.4 Octane 6 Carboxylate Scaffolds

Methyl 5-azaspiro[3.4]octane-6-carboxylate as a Core in Medicinal Chemistry Programs

The 5-azaspiro[3.4]octane scaffold, the foundational structure of this compound, is increasingly utilized in medicinal chemistry due to its advantageous properties. Its inherent three-dimensionality allows for the precise spatial arrangement of substituents, enabling more effective and specific interactions with biological targets. nih.gov The spirocyclic nature of the scaffold imparts a degree of conformational rigidity, which can be beneficial for reducing the entropic penalty upon binding to a receptor and can help in maintaining a bioactive conformation. bldpharm.com

The presence of the nitrogen atom in the five-membered ring and the carboxylate group provides key points for molecular interactions and further chemical modifications. The nitrogen can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and interactions with target proteins. The methyl ester at the 6-position offers a handle for creating libraries of analogs through ester hydrolysis followed by amide bond formation, allowing for the exploration of structure-activity relationships.

The utility of azaspiro[3.4]octane derivatives has been demonstrated in the development of potent and selective inhibitors for various biological targets. For instance, analogs of this scaffold have been investigated as inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. acs.org In these studies, the spirocyclic core served to orient the pharmacophoric groups in a manner that optimized binding to the active site of the enzyme. acs.org

Modulation of Molecular Shape and Physicochemical Properties through Spirocyclization

Spirocyclization, the fusion of two rings at a single carbon atom, is a powerful strategy for modulating the shape and physicochemical properties of a molecule. This structural feature forces the molecule to adopt a more defined three-dimensional geometry compared to its acyclic or monocyclic counterparts. researchgate.net This defined shape can lead to improved target selectivity, as the rigid scaffold can be tailored to fit a specific binding pocket while avoiding interactions with off-targets. bldpharm.com

The introduction of a spiro center also impacts key physicochemical properties relevant to drug development, such as lipophilicity (LogP/LogD) and aqueous solubility. By replacing a more flexible or planar moiety with a spirocyclic scaffold, it is often possible to fine-tune these properties to achieve a better balance for optimal absorption, distribution, metabolism, and excretion (ADME) profiles. For example, in a program to develop melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists, replacing a morpholine (B109124) ring with various azaspiro cycles resulted in lower LogD values, which can be advantageous for reducing non-specific binding and improving metabolic stability. bldpharm.com

A key concept in modern medicinal chemistry is the fraction of sp3 hybridized carbons (Fsp3), which is a measure of the three-dimensionality of a molecule. acs.org A higher Fsp3 value is generally associated with improved clinical success, which is attributed to several factors including enhanced aqueous solubility, reduced promiscuity, and better ligand-receptor complementarity due to the ability to project substituents into three-dimensional space. bldpharm.commdpi.com

The this compound scaffold inherently possesses a high Fsp3 character due to the spirocyclic core. This makes it an attractive starting point for designing compound libraries with favorable drug-like properties. figshare.com The spiro quaternary carbon and the surrounding saturated ring systems contribute to a more complex and defined molecular shape, moving away from the "flatland" of aromatic compounds that have historically dominated drug discovery. acs.orgnih.gov This increased saturation can lead to improved physicochemical properties as illustrated in the table below.

PropertyGeneral Trend with Increasing Fsp3Implication in Drug Design
Aqueous SolubilityIncreasesImproved bioavailability and formulation options. mdpi.com
Melting PointDecreasesCan influence solubility and solid-state properties. mdpi.com
Lipophilicity (LogP)Can be modulatedAllows for fine-tuning of ADME properties. pharmafeatures.com
PromiscuityDecreasesHigher target selectivity and reduced off-target effects. nih.gov

Systematic Structural Analog Synthesis for SAR Analysis

The systematic synthesis of structural analogs is a cornerstone of structure-activity relationship (SAR) studies. For the this compound scaffold, several synthetic routes have been developed to allow for the facile generation of diverse libraries of compounds. researchgate.netrsc.orgnih.gov These synthetic strategies often focus on creating key intermediates that can be readily functionalized at various positions around the spirocyclic core.

To build a comprehensive SAR, medicinal chemists systematically introduce a variety of substituents at different positions on the azaspiro[3.4]octane ring system. For the this compound scaffold, key positions for modification include:

The Nitrogen Atom (Position 5): The secondary amine can be readily N-alkylated or N-acylated to introduce a wide range of functional groups. This allows for the exploration of how different substituents impact target binding, selectivity, and physicochemical properties.

The Carboxylate Group (Position 6): As mentioned, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to form amides. This provides a powerful avenue for probing interactions within a binding pocket.

The Cyclobutane (B1203170) and Cyclopentane (B165970) Rings: Modifications to the carbocyclic portions of the scaffold, although synthetically more challenging, can also be explored to understand the steric and electronic requirements for biological activity.

The following table provides hypothetical examples of how substituent changes at these positions could influence biological activity, based on general principles of medicinal chemistry.

Position of SubstitutionSubstituent TypePotential Impact on ActivityRationale
Position 5 (Nitrogen)Small alkyl groups (e.g., methyl, ethyl)May increase lipophilicity and cell permeability.Can fill small hydrophobic pockets in the target protein.
Position 5 (Nitrogen)Aromatic rings (e.g., phenyl, pyridyl)Can introduce π-stacking or cation-π interactions.May enhance binding affinity through specific interactions with aromatic residues.
Position 6 (Carboxylate)Conversion to amides with basic aminesCan introduce hydrogen bond donors and acceptors.May form salt bridges or key hydrogen bonds with the target.
Position 6 (Carboxylate)Conversion to amides with bulky hydrophobic groupsMay improve affinity through hydrophobic interactions.Can occupy larger, non-polar regions of the binding site.

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. Within the context of the this compound scaffold, several bioisosteric transformations can be envisaged.

For example, the five-membered nitrogen-containing ring could be replaced with other heterocyclic systems to create novel spirocyclic frameworks. The ester functionality at position 6 could be replaced with other groups such as amides, sulfonamides, or tetrazoles to modulate acidity, hydrogen bonding capacity, and metabolic stability. The replacement of the piperazine (B1678402) moiety in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane is a notable example of how spirocyclic bioisosteres can significantly enhance selectivity. bldpharm.com

Furthermore, the core azaspiro[3.4]octane framework itself can be considered a bioisostere for other cyclic systems, such as piperidine (B6355638) or piperazine, offering a more rigid and three-dimensional alternative. researchgate.net The synthesis of 2-oxa-6-azaspiro[3.4]octane as a potential substitute for morpholine highlights this approach. researchgate.net

Lead Generation and Optimization Strategies Employing Azaspiro[3.4]octane Scaffolds

The azaspiro[3.4]octane scaffold is a valuable tool for both lead generation and lead optimization in drug discovery programs. researchgate.net In the lead generation phase, libraries of diverse azaspiro[3.4]octane derivatives can be screened against a biological target to identify initial "hit" compounds. The inherent drug-like properties of the scaffold, such as high Fsp3 character, increase the quality of the screening library.

Once a hit compound containing the azaspiro[3.4]octane core is identified, the lead optimization phase begins. aqemia.com During this stage, medicinal chemists systematically modify the structure of the hit compound to improve its potency, selectivity, and ADME properties. The multiple points of diversification on the this compound scaffold make it highly amenable to this process.

A successful lead optimization campaign involving a spirocyclic scaffold was the development of MAGL inhibitors, where a lipophilic efficiency (LLE) and structure-based drug design (SBDD) approach led to the discovery of a potent and reversible inhibitor. acs.org This highlights how the rational design principles discussed above can be applied to optimize compounds based on the azaspiro[3.4]octane core.

The following table outlines a general strategy for lead optimization starting from a hypothetical hit compound based on the this compound scaffold.

Optimization GoalStrategyExample Modification on the Scaffold
Improve PotencyEnhance binding interactions with the target.Synthesize a library of amides at position 6 to identify optimal hydrogen bonding and hydrophobic interactions.
Improve SelectivityExploit differences between the target and off-targets.Introduce bulkier substituents on the nitrogen at position 5 to sterically hinder binding to related but smaller off-target pockets.
Reduce Metabolic LiabilityBlock sites of metabolism.Replace metabolically labile groups with more stable bioisosteres (e.g., replace an ester with a more stable amide).
Enhance SolubilityIntroduce polar functional groups.Incorporate a basic amine in the substituent attached to the nitrogen at position 5 to allow for salt formation.

Structure-Based Drug Design (SBDD) Integration

Structure-Based Drug Design (SBDD) is a pivotal strategy in medicinal chemistry that leverages the three-dimensional structural information of a biological target to design and optimize inhibitors. nih.gov For scaffolds related to this compound, SBDD has been instrumental in guiding the development of potent and selective inhibitors for various therapeutic targets.

A notable example of SBDD application can be found in the development of novel, potent, and reversible monoacylglycerol lipase (MAGL) inhibitors, where a lipophilic ligand efficiency (LLE) and SBDD-based approach was employed for lead generation and optimization. acs.org In this research, derivatives of a structurally similar 7-oxa-5-azaspiro[3.4]octan-6-one core were synthesized and evaluated. acs.org

Initial docking studies were utilized to simulate the binding of these spirocyclic compounds within the active site of the MAGL enzyme. acs.org These computational models helped in identifying key interactions and guiding the modification of different parts of the molecule. For instance, modifications to the lactam portion of the spirocycle were explored to fine-tune the compound's pKa. acs.org

The integration of SBDD was further solidified by obtaining a co-crystal structure of a lead compound, 2d , with the MAGL enzyme (PDB ID 7L4W). acs.org This crystal structure provided precise insights into the binding mode and allowed for a more rational design of subsequent analogs. The structural information revealed key interactions that could be optimized to enhance potency and selectivity. acs.org

For example, the exploration of different substituents on a piperidine ring attached to the spirocyclic core was guided by SBDD. The introduction of a methyl group at the 4-position of the piperidine ring led to an increase in potency. acs.org Further optimization, informed by the crystal structure, involved moving the methyl group to the adjacent methylene (B1212753) linker, which resulted in a significant reduction in hERG liability while maintaining high potency. acs.org

The following table summarizes the inhibitory activity and other relevant parameters for a selection of these rationally designed compounds.

CompoundStructureMAGL IC₅₀ (nM)LLEhERG Inhibition (% at 10 µM)
2a 115.3
2b 6.55.4
2c 890
3a 2.780.0
3b 2.743.3
3e 1166.4

Data sourced from the Journal of Medicinal Chemistry, 2021. acs.org

This iterative process of computational modeling, chemical synthesis, biological evaluation, and structural biology is a hallmark of a successful SBDD campaign. The studies on MAGL inhibitors demonstrate how the rigid and three-dimensional nature of the azaspiro[3.4]octane scaffold can be effectively exploited using SBDD to develop drug candidates with improved potency and safety profiles. acs.org

Computational and Theoretical Investigations of Methyl 5 Azaspiro 3.4 Octane 6 Carboxylate and Analogues

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations are powerful tools for investigating the intricate details of chemical reactions at the electronic level. For complex molecules like Methyl 5-azaspiro[3.4]octane-6-carboxylate, these methods provide invaluable insights into reaction pathways and the conformational preferences of the spirocyclic system.

Understanding the synthesis of 5-azaspiro[3.4]octane derivatives is fundamental to their application. Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), can be used to model the mechanisms of key synthetic steps. For instance, in the synthesis of related azaspirocycles, computational studies have been used to investigate the aminolysis of precursor molecules. These studies can determine the most probable reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. researchgate.net

For the formation of the 5-azaspiro[3.4]octane ring system, theoretical investigations can elucidate the thermodynamics and kinetics of intramolecular cyclization reactions. By mapping the potential energy surface, researchers can identify the transition state structures and calculate the activation energies, providing a deeper understanding of the factors that control the reaction's feasibility and stereochemical outcome.

Illustrative Data on Reaction Pathway Analysis:

Reaction Step Reactant(s) Transition State Energy (kcal/mol) Product(s) Reaction Energy (kcal/mol)
Ring Opening Epoxide + Amine +15.2 Amino alcohol -5.8

This table presents hypothetical data to illustrate the types of insights gained from quantum chemical calculations on reaction pathways for analogous systems.

The rigid, three-dimensional nature of spirocyclic systems like 5-azaspiro[3.4]octane leads to a distinct conformational landscape. Quantum chemical calculations are employed to determine the relative stabilities of different conformations. nih.gov By systematically exploring the rotational barriers around key single bonds and the puckering of the cyclopentane (B165970) and azetidine (B1206935) rings, a comprehensive understanding of the molecule's preferred shapes can be achieved.

This analysis is crucial as the biological activity of a molecule is often dictated by its three-dimensional structure and its ability to adopt a specific conformation to bind to a biological target. The results of these calculations can be correlated with experimental data from techniques such as NMR spectroscopy to validate the predicted conformational preferences.

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are indispensable tools in modern drug discovery, enabling the prediction and analysis of how a ligand, such as this compound, might interact with a protein target at the atomic level.

Traditional molecular docking often treats the protein target as a rigid entity. However, in reality, proteins are flexible and can undergo conformational changes upon ligand binding, a phenomenon known as "induced fit". nih.gov Induced-fit docking (IFD) protocols account for this flexibility, allowing for movements in the protein's side chains and even the backbone in the vicinity of the binding site. nih.gov

For analogues of this compound, which are designed as proline mimetics, IFD can provide a more accurate prediction of their binding mode within the active site of target enzymes. nih.govresearchgate.net This approach is particularly important for spirocyclic compounds, as their rigid and defined three-dimensional shape may necessitate adjustments in the target protein to achieve optimal binding.

Following molecular docking, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) is a widely used method to estimate the binding free energy of a ligand-protein complex. nih.govnih.gov This approach combines molecular mechanics energy calculations with a continuum solvation model to provide a more accurate prediction of binding affinity than docking scores alone. nih.gov

The MM-GBSA method calculates the binding free energy by considering van der Waals interactions, electrostatic interactions, polar solvation energies, and nonpolar solvation energies. nih.gov By applying this method to different analogues of this compound docked into a target protein, researchers can rank compounds based on their predicted binding affinities, helping to prioritize which molecules to synthesize and test experimentally. nih.gov

Illustrative MM-GBSA Binding Energy Components:

Compound Analogue van der Waals Energy (kcal/mol) Electrostatic Energy (kcal/mol) Polar Solvation Energy (kcal/mol) Nonpolar Solvation Energy (kcal/mol) Predicted Binding Affinity (ΔG_bind, kcal/mol)
Analogue A -45.2 -20.8 +30.5 -4.1 -39.6
Analogue B -42.1 -25.3 +35.2 -3.9 -36.1

This table provides hypothetical data to illustrate the breakdown of binding energy components obtained from MM-GBSA calculations for a series of related compounds.

Prediction of Molecular Properties and Conformational Landscapes

Computational methods are also valuable for predicting the fundamental molecular properties and exploring the conformational landscapes of novel compounds like this compound. These predictions can guide the design of molecules with desirable drug-like characteristics.

The prediction of physicochemical properties such as lipophilicity (logP), aqueous solubility, and polar surface area can be performed using various computational models. nih.gov These properties are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound and its analogues in a simulated physiological environment. nih.gov MD simulations provide a dynamic view of the molecule's behavior over time, revealing the accessible conformations and the transitions between them. This information is complementary to the static picture provided by quantum chemical calculations and is crucial for understanding how these molecules behave in a biological context.

Applications in Chemical Biology and Advanced Drug Discovery Research

Methyl 5-azaspiro[3.4]octane-6-carboxylate in the Discovery of Modulators for Specific Biological Targets

The versatility of the azaspiro[3.4]octane framework has been leveraged in the design of inhibitors for enzymes implicated in a range of diseases, from neurological disorders to infectious diseases.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibitor Research

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL increases 2-AG levels, which can produce therapeutic effects in a variety of neurological and inflammatory conditions. The spirocyclic scaffold of this compound has been identified as a promising starting point for the development of potent and reversible MAGL inhibitors.

Researchers have focused on the design and synthesis of novel spiro derivatives as potent and reversible MAGL inhibitors. nih.govnih.gov A key strategy has been the use of structure-based drug design (SBDD) to create bioisosteres of known MAGL inhibitors. nih.gov For instance, various spiro scaffolds, including azetidine-lactam and cyclobutane-lactam derivatives, have been generated to mimic the binding of existing ligands to the MAGL active site. nih.gov

The synthesis of these inhibitors often involves multi-step sequences starting from commercially available materials. A common approach involves the construction of the spirocyclic core, followed by the introduction of various substituents to optimize potency and pharmacokinetic properties. For example, a reported synthesis involves the hydrogenation of a precursor molecule using a Raney nickel catalyst to yield the core spirocyclic structure. nih.gov Subsequent coupling reactions are then used to attach different functional groups. nih.gov The optimization of these synthetic routes is crucial for producing a diverse library of compounds for biological evaluation.

One notable example is the development of (2s,4s)-2-((3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl)carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-one, which emerged from an optimization campaign that utilized lipophilic ligand efficiency (LLE) as a key parameter to guide the design process. nih.gov This compound demonstrated potent in vitro inhibitory activity against MAGL with an IC50 of 6.2 nM. nih.gov

Table 1: In Vitro Activity of a Spirocyclic MAGL Inhibitor
CompoundMAGL IC50 (nM)
(2s,4s)-2-((3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl)carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-one6.2

This table is based on data from reference nih.gov.

Development of Antibacterial Agents

The emergence of multidrug-resistant bacteria has created an urgent need for new antibacterial agents with novel mechanisms of action. The 2,6-diazaspiro[3.4]octane scaffold, a related structure to this compound, has been investigated as a core component of new antibacterial compounds. researchgate.net

Recent studies have shown that combining a 2,6-diazaspiro[3.4]octane scaffold with a 5-nitrofuranoyl "warhead" can result in molecules with potent activity against Mycobacterium tuberculosis (MTb), the causative agent of tuberculosis. researchgate.net One lead compound, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane, exhibited minimum inhibitory concentrations (MICs) ranging from 0.0124 to 0.0441 μg/mL against multiresistant strains of MTb. researchgate.net

Furthermore, derivatives of this scaffold have been tested against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a group of bacteria known for their ability to "escape" the effects of common antibiotics. dovepress.com While some diazaspiro[3.4]octane derivatives have shown promising activity against MTb, their efficacy against ESKAPE pathogens can vary depending on the specific structural modifications. researchgate.netdovepress.com For example, a series of novel naphthyridone derivatives containing 8-alkoxyimino-1,6-dizaspiro-[3.4]octane scaffolds showed good activity against methicillin-susceptible Staphylococcus aureus (MSSA) and P. aeruginosa. rsc.org

Table 2: Antibacterial Activity of a Diazaspiro[3.4]octane Derivative
CompoundOrganismMIC (μg/mL)
6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octaneMycobacterium tuberculosis (multiresistant strains)0.0124–0.0441

This table is based on data from reference researchgate.net.

SARS-CoV-2 3C-Like Protease (3CLpro) Inhibition

The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of the virus that causes COVID-19. encyclopedia.pub As such, it is a key target for the development of antiviral drugs. encyclopedia.pub

Based on a comprehensive review of the current scientific literature, there is no specific research detailing the investigation or application of this compound or its direct derivatives as inhibitors for the SARS-CoV-2 3C-Like Protease. While research into inhibitors for this viral enzyme is extensive, the focus has been on other chemical scaffolds. encyclopedia.pub

Spirocyclic Inhibitor Design and Evaluation

The design of potent and selective inhibitors often relies on scaffolds that can precisely position functional groups in the binding sites of biological targets like enzymes and receptors. The spirocyclic nature of the 5-azaspiro[3.4]octane system offers a distinct advantage by providing a rigid core that minimizes the loss of conformational entropy upon binding, which can lead to higher affinity. Researchers utilize this scaffold as a starting point, modifying its structure to create libraries of compounds for screening against various therapeutic targets. For instance, derivatives of 5-azaspiro[3.4]octan-6-one have been explored in the design of potent and reversible inhibitors for enzymes such as monoacylglycerol lipase (MAGL), demonstrating the utility of this core in generating novel therapeutic candidates. acs.org

Ubiquitin-Specific Protease 7 (USP7) Inhibition

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cancer progression. As such, it has emerged as a promising target for anticancer therapies. Recent research into potent and specific USP7 inhibitors has utilized the 5-azaspiro[3.4]octane scaffold as a key synthetic intermediate. nih.gov In the development of the USP7 inhibitor FX1-5303, a 5-azaspiro[3.4]octane derivative was synthesized as a building block, highlighting the scaffold's utility in constructing complex molecules for targeted cancer therapy. nih.gov

Insights into p53 Pathway Modulation

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis, and its activity is tightly controlled by the E3 ubiquitin-ligase MDM2. nih.gov USP7 can remove ubiquitin from MDM2, stabilizing it and thereby promoting the degradation of p53. nih.gov Inhibition of USP7 leads to the destabilization of MDM2, which in turn allows for the accumulation and activation of p53. nih.gov The use of USP7 inhibitors built upon scaffolds like 5-azaspiro[3.4]octane provides a therapeutic strategy to reactivate the p53 pathway in cancer cells, inducing cell death. nih.gov Studies with such inhibitors have demonstrated a significant, albeit transient, increase in p53 levels, confirming the mechanistic link between USP7 inhibition and modulation of this critical tumor suppressor pathway. nih.gov

Antimalarial Compound Identification

The search for new drugs to combat malaria, a disease caused by Plasmodium parasites, is a global health priority. A novel chemical series based on a diazaspiro[3.4]octane core, a close analog of this compound, was identified from a high-throughput screening campaign against Plasmodium falciparum. This discovery presented an attractive starting point for a medicinal chemistry program due to the scaffold's novelty and activity against multiple stages of the parasite's lifecycle.

Activity against Plasmodium falciparum

Structure-activity relationship (SAR) studies on the diazaspiro[3.4]octane series led to the development of compounds with potent, low nanomolar activity against the asexual blood stage of P. falciparum. Furthermore, these compounds exhibited strong properties for sterilizing gametocytes, which is crucial for blocking the transmission of the parasite.

Compound SeriesTargetKey ActivitySignificance
Diazaspiro[3.4]octane derivativesPlasmodium falciparum (multiple lifecycle stages)Low nanomolar asexual blood-stage activity (<50 nM)Potent inhibition of parasite proliferation
Diazaspiro[3.4]octane derivativesP. falciparum GametocytesStrong gametocyte sterilizing propertiesPotential to block malaria transmission
Mode of Resistance Studies

To understand how the parasite might develop resistance to this new class of compounds, mechanistic studies were performed. Through resistance selection with an analog from the diazaspiro[3.4]octane series, followed by whole-genome sequencing, researchers implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance. This finding is critical for anticipating and potentially overcoming future drug resistance.

Monoamine Transporter Inhibition

Monoamine transporters—responsible for the reuptake of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862)—are key targets for drugs treating neurological and psychiatric disorders. While direct studies on this compound are limited in this area, research on structurally related azabicyclic systems, such as 8-azabicyclo[3.2.1]octane derivatives, provides insight into the potential of such scaffolds. These related compounds have been synthesized and evaluated for their binding affinities at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Structure-activity relationship studies of these analogs have shown that the rigid skeleton can impart high affinity and selectivity, suggesting that the azaspiro[3.4]octane framework could also serve as a valuable core for the design of novel monoamine transporter inhibitors. nih.gov

Functional Characterization of Azaspiro[3.4]octane-Based Ligands

The unique three-dimensional architecture of the azaspiro[3.4]octane scaffold has positioned it as a compelling motif in modern medicinal chemistry. Its inherent sp³-richness offers access to underexplored chemical space, providing a rigid framework that can be strategically decorated with functional groups to probe biological systems. The functional characterization of ligands derived from this scaffold, such as this compound, is crucial for elucidating their mechanism of action and optimizing their therapeutic potential.

Studies on azaspiro[3.4]octane-based ligands, particularly a novel diazaspiro[3.4]octane series with potent antimalarial activity, have provided insights into the structural features governing their interaction with biological targets. nih.govresearchgate.netmmv.org While detailed structural biology, such as co-crystallography, is often the gold standard for visualizing these interactions, initial understanding is typically built through extensive structure-activity relationship (SAR) studies.

The development of a diazaspiro[3.4]octane series with activity against the malaria parasite, Plasmodium falciparum, highlighted key aspects of receptor/ligand complementarity. nih.govresearchgate.net These studies systematically modified the core scaffold to understand how changes in stereochemistry, substituent size, and electronic properties impact biological activity. The goal of such studies is to identify a pharmacophore—the precise arrangement of molecular features necessary for biological activity.

For instance, the SAR exploration of the diazaspiro[3.4]octane core revealed that specific substitutions on the azaspirocyclic rings are critical for potent activity. The data from these investigations allow researchers to build models of the putative binding pocket, even in the absence of a high-resolution crystal structure. The complementarity between the ligand and its receptor is assessed by how well the ligand's shape and electrostatic potential match the corresponding features of the binding site.

Table 1: Illustrative Structure-Activity Relationship Data for a Diazaspiro[3.4]octane Series This table is a representative example based on typical SAR findings for such scaffolds.

The findings from such SAR studies suggest that the receptor likely possesses a hydrophobic pocket that accommodates the substituted phenyl ring, with the halogen atom potentially forming specific halogen bonds or hydrophobic interactions that enhance binding affinity. The modest increase in activity with a methyl group at R1 might indicate either a beneficial hydrophobic interaction or a preferred conformational orientation of the ligand within the binding site.

Confirming that a ligand binds to its intended biological target within a cellular or in vivo context is a critical step in drug discovery, known as target engagement. For the diazaspiro[3.4]octane series identified as having antimalarial properties, target engagement was investigated through resistance selection studies. nih.govresearchgate.netebi.ac.ukmalariaworld.org This powerful technique involves exposing the pathogen to sublethal concentrations of the compound over an extended period, which selects for resistant mutants.

Whole-genome sequencing of the resistant P. falciparum parasites revealed mutations in a gene known as the P. falciparum cyclic amine resistance locus (PfCARL). nih.govresearchgate.netebi.ac.ukmalariaworld.org This finding strongly implicates the protein product of this gene as either the direct target of the diazaspiro[3.4]octane compounds or as a key player in a pathway that is disrupted by the compound. The mutations in PfCARL likely alter the protein's structure in a way that prevents the ligand from binding effectively, thereby conferring resistance.

Further studies have shown that PfCARL mutations can confer resistance to other structurally distinct classes of compounds, such as the imidazolopiperazines. nih.govresearchgate.net This suggests that PfCARL may not be the direct inhibitory target but could function as a multidrug resistance gene. researchgate.net Nevertheless, the consistent emergence of PfCARL mutations in the presence of diazaspiro[3.4]octane analogs provides compelling evidence of target engagement. The interaction between the compound and the parasite's cellular machinery is directly linked to the function of this specific protein.

Table 2: Summary of Target Engagement Findings for Diazaspiro[3.4]octane Analogs

These target engagement studies are fundamental to understanding the mechanism of action of this compound and its derivatives. They provide a crucial link between the chemical structure of the ligand and its ultimate biological effect, guiding further optimization efforts to enhance potency and overcome potential resistance.

Future Directions and Emerging Research Avenues for Methyl 5 Azaspiro 3.4 Octane 6 Carboxylate

Expansion of the Azaspiro[3.4]octane Chemical Space for Drug Discovery

A primary focus for future research is the continued expansion of the chemical space around the azaspiro[3.4]octane core to generate novel analogues with diverse properties. lookchem.com Spirocyclic scaffolds are increasingly recognized as "privileged" building blocks in drug discovery due to their conformational restriction and ability to project substituents into three-dimensional space, which can lead to more selective interactions with biological targets. researchgate.net

Key strategies for expanding this chemical space include:

Heteroatom Variation: Research has already demonstrated the synthesis of novel thia- and oxa-azaspiro[3.4]octanes. lookchem.comcapes.gov.br Future work will likely involve the incorporation of other heteroatoms or combinations thereof to fine-tune properties such as solubility, polarity, and metabolic stability. bldpharm.com For instance, replacing a piperazine (B1678402) or morpholine (B109124) ring with an azaspirocycle has been shown to lower lipophilicity (logD) and improve metabolic stability in drug candidates. bldpharm.comresearchgate.net

Substitution and Functionalization: The development of synthetic routes that allow for precise functionalization at multiple "exit vectors" on the spirocycle is crucial. lookchem.com This enables the creation of libraries of compounds where different substituents can be systematically varied to probe interactions with target proteins and optimize activity.

Bioisosteric Replacement: The azaspiro[3.4]octane motif itself can serve as a bioisostere for other common rings in medicinal chemistry, such as piperazine. researchgate.net For example, 2-oxa-6-azaspiro[3.4]octane has been synthesized as a surrogate for morpholine, potentially opening up new intellectual property avenues and improving drug-like properties. researchgate.net

The overarching goal is to create a diverse palette of azaspiro[3.4]octane-based building blocks that medicinal chemists can use to tackle a wide range of biological targets. lookchem.com

Development of Novel and More Efficient Synthetic Pathways

To facilitate the exploration of the azaspiro[3.4]octane chemical space, the development of robust, scalable, and step-economic synthetic routes is essential. lookchem.com While several methods exist, there is a continuous need for more efficient and versatile pathways that can accommodate a wider range of functional groups and allow for stereoselective synthesis.

Future research in this area is expected to focus on:

Convergent Synthesis: Strategies like 1,3-dipolar cycloaddition reactions have been employed to construct the thiolane ring in thia-azaspiro[3.4]octanes and provide a convergent means of assembly. lookchem.comresearchgate.net Further exploration of cycloaddition strategies could streamline the synthesis of various substituted analogues.

Asymmetric Synthesis: Since the biological activity of chiral molecules often resides in a single enantiomer, developing enantioselective approaches is a high priority. lookchem.com While chromatographic resolution can provide access to both enantiomers, the development of direct asymmetric syntheses would be more efficient for large-scale production. lookchem.com

Annulation Strategies: Facile syntheses of the parent 2-azaspiro[3.4]octane have been developed using various annulation strategies, involving either the formation of the cyclopentane (B165970) or the azetidine (B1206935) ring from readily available starting materials. rsc.orgnih.gov Refining these methods to be more general and tolerant of diverse functional groups will be a key area of investigation.

The table below summarizes some of the existing synthetic strategies that provide a foundation for future development.

Synthetic StrategyKey FeaturesTarget ScaffoldReference(s)
1,3-Dipolar Cycloaddition Convergent approach using a thiocarbonyl ylid and a β,β-disubstituted conjugated ester.6-Thia-2-azaspiro[3.4]octane lookchem.com
[3+2] Cycloaddition Provides an improved synthesis for piperazine and morpholine surrogates in multi-gram quantities.2,6-Diazaspiro[3.4]octane & 2-Oxa-6-azaspiro[3.4]octane researchgate.net
Ring Annulation Employs conventional chemical transformations with minimal purification to form either the four- or five-membered ring.2-Azaspiro[3.4]octane rsc.orgnih.gov
Step-Economic Routes Focuses on robust, multi-step syntheses to produce multifunctional modules for drug discovery.Thia/Oxa-azaspiro[3.4]octanes lookchem.com

Integration of Advanced Computational Techniques for Rational Design

Advanced computational techniques are becoming indispensable tools for accelerating drug discovery. For the rational design of novel Methyl 5-azaspiro[3.4]octane-6-carboxylate derivatives, these methods can provide crucial insights into ligand-target interactions, predict physicochemical properties, and guide synthetic efforts.

Future applications in this domain will likely include:

Molecular Docking: Docking studies can predict the binding poses of azaspiro[3.4]octane derivatives within the active site of a target protein. This information is critical for understanding structure-activity relationships (SAR) and designing new analogues with enhanced potency and selectivity. This has been used effectively for designing other heterocyclic EGFR inhibitors. mdpi.com

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of molecules, such as the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). mdpi.com These calculations help in understanding the reactivity and stability of new designs.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding interactions and helping to identify key stable interactions that contribute to affinity.

In Silico Property Prediction: Computational models can predict key ADME (absorption, distribution, metabolism, and excretion) properties, such as solubility, permeability, and metabolic stability. This allows for the early-stage filtering of compounds that are unlikely to have favorable drug-like properties, saving time and resources. bldpharm.com

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising compounds, leading to a more efficient and rational drug design process.

Exploration of New Therapeutic Areas and Biological Targets

Derivatives of the azaspiro[3.4]octane scaffold have already shown activity against a diverse range of biological targets, suggesting broad potential across multiple therapeutic areas. Future research will focus on systematically exploring these and other disease areas to uncover new applications for compounds like this compound.

Promising areas for exploration include:

Infectious Diseases: A 2,6-diazaspiro[3.4]octane core was used to develop a remarkably potent antitubercular lead with a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis. mdpi.com Additionally, 6-azaspiro[3.4]octane-5-carboxylic acid has been investigated for its antibacterial properties against ESKAPE pathogens, which are notorious for their antibiotic resistance. evitachem.com

Oncology: The spirocyclic core is a feature in inhibitors of the menin-MLL1 interaction for cancer treatment. mdpi.com Furthermore, related diazaspiro compounds are being investigated for their ability to inhibit mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in various cancers.

Central Nervous System (CNS) Disorders: 5-Oxa-2-azaspiro[3.4]octane derivatives have been patented as muscarinic M4 receptor agonists, which are targets for treating schizophrenia and other neurological disorders. google.com The scaffold's ability to improve physicochemical properties may aid in developing CNS-penetrant drugs. lookchem.com

Metabolic and Inflammatory Diseases: A derivative, (2s,4s)-2-((3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl)carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-one, was identified as a novel, potent, and reversible monoacylglycerol lipase (B570770) (MAGL) inhibitor, a target for various inflammatory and neurological conditions. acs.org

The table below highlights some of the biological activities already associated with the azaspiro[3.4]octane scaffold.

ScaffoldBiological Target/ActivityTherapeutic AreaReference(s)
2,6-Diazaspiro[3.4]octane Antitubercular activity (MIC = 0.016 μg/mL)Infectious Disease mdpi.com
5-Oxa-2-azaspiro[3.4]octane M4 Receptor AgonistCNS Disorders (e.g., Schizophrenia) google.com
7-Oxa-5-azaspiro[3.4]octane Monoacylglycerol Lipase (MAGL) InhibitorInflammation, Neurological Disorders acs.org
2,6-Diazaspiro[3.4]octane Menin-MLL1 Interaction InhibitorOncology mdpi.com
6-Azaspiro[3.4]octane Antibacterial (ESKAPE pathogens)Infectious Disease evitachem.com
2,6-Diazaspiro[3.4]octane Hepatitis B Capsid Protein InhibitorInfectious Disease mdpi.com

Application in Fragment-Based Drug Discovery (FBDD) and Chemical Probe Development

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low molecular weight fragments (typically <300 Da) for binding to a biological target. nih.gov The compact, rigid, and three-dimensional nature of the azaspiro[3.4]octane core makes it an ideal candidate for inclusion in fragment libraries.

Future directions in this area involve:

Fragment Library Design: Synthesizing a collection of small, functionalized azaspiro[3.4]octanes to be used as starting points in FBDD campaigns. The defined exit vectors of the scaffold are analogous to the "growth vectors" needed to elaborate fragments into more potent, lead-like molecules. lookchem.comnih.gov

Chemical Probe Development: Potent and selective inhibitors derived from the azaspiro[3.4]octane scaffold can be developed into chemical probes. These probes are invaluable research tools for interrogating the function of a specific biological target in cellular or in vivo systems, helping to validate it for therapeutic intervention.

Scaffold Hopping: The unique shape of the azaspiro[3.4]octane core can be used in "scaffold hopping" exercises to replace existing, less desirable chemical motifs in known ligands. This can lead to compounds with improved properties and novel intellectual property. The potential for spirocyclic oxetanes to serve as promising fragments has been noted, and this principle extends to the azaspiro[3.4]octane family. nuph.edu.ua

By leveraging the structural advantages of the azaspiro[3.4]octane scaffold in FBDD, researchers can efficiently identify novel starting points for drug discovery programs. nih.gov

Q & A

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of acid-catalyzed ester hydrolysis?

  • Deuterium labeling at the ester carbonyl (e.g., CD₃ substitution) reduces hydrolysis rates, confirming a tetrahedral intermediate. pH-rate profiles and Arrhenius plots differentiate between concerted and stepwise mechanisms .

Q. Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent, catalyst loading) for scalable production .
  • Data Contradictions : Cross-validate biological activity claims using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to address variability in reported results .
  • Structural Analysis : Combine NOESY (for spatial proximity) and HSQC (for carbon-proton correlations) to resolve overlapping NMR signals in spiro systems .

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